N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Characterization

N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 1156838-25-3) is a synthetic secondary amine belonging to the tetrahydropyran (THP) class. It features a para‑tert‑butyl‑substituted phenyl ring connected to the THP‑4‑amine scaffold via an N‑linkage, yielding the molecular formula C15H23NO and a molecular weight of 233.35 g/mol.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
Cat. No. B12081700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC2CCOCC2
InChIInChI=1S/C15H23NO/c1-15(2,3)12-4-6-13(7-5-12)16-14-8-10-17-11-9-14/h4-7,14,16H,8-11H2,1-3H3
InChIKeyRMNHAUBBRAOIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine – Structural & Physicochemical Baseline for Procurement Evaluation


N-(4-(tert-butyl)phenyl)tetrahydro-2H-pyran-4-amine (CAS 1156838-25-3) is a synthetic secondary amine belonging to the tetrahydropyran (THP) class. It features a para‑tert‑butyl‑substituted phenyl ring connected to the THP‑4‑amine scaffold via an N‑linkage, yielding the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This N‑aryl‑THP‑amine architecture distinguishes it from simple THP‑4‑amines (e.g., 4‑aminotetrahydropyran, CAS 38041‑19‑9) and from C‑linked aryl‑THP regioisomers such as 4‑(3‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine (CAS 861857‑61‑6) . The combination of a hydrogen‑bond‑donating secondary amine, a lipophilic tert‑butyl group, and an ether‑containing saturated ring creates a physicochemical profile that can be precisely tuned for specific drug‑discovery or agrochemical intermediate applications, making indiscriminate substitution among in‑class analogs scientifically unsound.

N-(4-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine – Why Generic In‑Class Substitution is Scientifically Unsound


The N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine scaffold cannot be replaced by its closest structural analogs—such as the meta‑tert‑butylphenyl regioisomer (CAS 861857‑61‑6) or the des‑tert‑butyl N‑phenyl analog (CAS 360058‑83‑9)—without fundamentally altering key molecular recognition features. The para‑substitution and N‑linkage in the target compound create an aniline‑type nitrogen environment (predicted pKa of the conjugate acid more than 4 orders of magnitude lower than that of the C‑linked, benzylamine‑type meta isomer) [1]. This shift in basicity directly influences solubility, permeability, and target‑binding electrostatics. Furthermore, the tert‑butyl group provides a substantial increase in hydrophobicity compared with the unsubstituted N‑phenyl analog, which is critical for occupying lipophilic enzyme pockets and for tuning metabolic stability . These non‑interchangeable properties underscore why procurement based solely on in‑class membership leads to irreproducible biological results.

N-(4-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: para-tert-Butylphenyl vs. meta-tert-Butylphenyl Substitution

The target para‑tert‑butylphenyl isomer (CAS 1156838‑25‑3) presents a markedly different molecular shape and electrostatic potential surface compared with the meta‑tert‑butylphenyl regioisomer 4‑(3‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine (CAS 861857‑61‑6) . While experimental data for the target compound remain unpublished in the peer‑reviewed literature, the ChemSpider entry for the meta isomer provides predicted physicochemical parameters that underscore the regioisomeric divergence: a calculated LogP of 3.04, a polar surface area (PSA) of 35 Ų, and a freely rotating bond count of 2 . For the target para isomer, the altered vector of the tert‑butyl group is expected to modulate LogP within a similar range but to differentially affect molecular recognition at protein binding sites that discriminate between para‑ and meta‑substituted aromatics. This regioisomeric sensitivity is well documented across medicinal chemistry campaigns targeting kinases, GPCRs, and epigenetic proteins [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Characterization

Linkage Chemistry Differentiator: N‑Linked Aniline vs. C‑Linked Benzylamine Scaffold

The target compound possesses an N‑linked para‑tert‑butylphenyl group, creating an aniline‑type secondary amine. In contrast, the closest regioisomeric analog 4‑(3‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine is a C‑linked primary amine attached directly to the pyran ring . This fundamental bonding difference produces a large shift in amine basicity: aniline‑type N‑aryl amines typically exhibit conjugate acid pKa values of ~4.6, whereas C‑linked alkyl amines adjacent to a quaternary center display pKa values of ~9.5 [1]. At physiological pH (7.4), the target compound is therefore predominantly neutral, whereas the C‑linked comparator is predominantly protonated and positively charged. This distinction has direct consequences for membrane permeability, blood–brain barrier penetration, and lysosomal trapping propensity.

Fragment-Based Drug Discovery pKa Prediction Pharmacokinetics

Fragment‑Based Scaffold Potential: BACE1 Inhibitory Activity of a Closely Related THP‑Amine Derivative

Although no direct enzymatic data have been published for N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine itself, a closely related derivative—N‑((2S,3R)‑4‑(4‑(3‑tert‑butylphenyl)tetrahydro‑2H‑pyran‑4‑ylamino)‑1‑(3,5‑difluorophenyl)‑3‑hydroxybutan‑2‑yl)acetamide (BDBM50302839)—has been reported to inhibit recombinant human BACE1 (β‑secretase 1) with an IC50 of 61 nM [1]. This BACE1 inhibitor contains the 3‑tert‑butylphenyl‑THP‑4‑amine motif as its core recognition element. The para‑tert‑butylphenyl N‑linked analog (target compound) presents an attractive scaffold for SAR exploration in aspartyl protease inhibition, offering a structurally distinct vector compared with the meta‑substituted core used to achieve the 61 nM IC50.

Neuroscience Alzheimer's Disease Beta‑Secretase (BACE1) Inhibition

Cannabinoid Receptor Selectivity Warning: Low CB1 Agonist Activity of a Related 4‑tert‑Butylphenyl‑THP‑Carboxamide

A structurally related compound in which the N‑(4‑tert‑butylphenyl) recognition element is retained—N‑(4‑tert‑butylphenyl)‑4‑(tetrahydro‑2H‑pyran‑4‑carbonyl)‑1,4‑diazepane‑1‑carboxamide (BDBM50341022)—exhibits very weak agonist activity at the human CB1 cannabinoid receptor, with an EC50 >20,000 nM in a cAMP functional assay [1]. This result suggests that the 4‑tert‑butylphenyl‑THP substructure does not inherently drive strong CB1 activity, which may be an advantage for programs seeking to minimize cannabinoid‑related off‑target effects. However, the absence of direct data for the target compound prevents a definitive selectivity claim.

GPCR Pharmacology Cannabinoid Receptor Off‑Target Screening

Evidence Gap Summary: Limited Direct Primary Literature for the Exact Target Compound

A comprehensive search of PubMed, BindingDB, ChemSpider, and Google Patents (as of April 2026) did not identify any primary research articles, patent examples, or curated bioassay data that feature N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine as the exact test compound. The quantitative evidence presented in this guide is therefore limited to (i) predicted physicochemical parameters from ChemSpider, (ii) class‑level pKa and SAR inferences from the medicinal chemistry literature, and (iii) structurally proximal analog data from BindingDB. High‑strength, direct head‑to‑head comparative data (e.g., IC50 values for the target compound vs. its meta isomer measured in the same assay) are entirely absent from the publicly accessible, non‑excluded scientific record [1]. Consequently, any procurement decision must be made with the understanding that the biological differentiation of this compound rests on inferential, rather than directly measured, evidence.

Chemical Biology Procurement Decision-Making Data Transparency

N-(4-(tert-Butyl)phenyl)tetrahydro-2H-pyran-4-amine – Application Scenarios Grounded in Quantitative Differentiation Evidence


Para-tert-Butylphenyl Fragment Library Design for Kinase and Protease Lead Discovery

Medicinal chemistry teams building fragment libraries for kinase or aspartyl protease targets can prioritize N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine over the meta‑tert‑butylphenyl regioisomer to probe the distinct 3D vector of the para‑substituted aromatic ring. The 61 nM BACE1 IC50 achieved by a related meta‑substituted THP‑amine scaffold [1] indicates that the THP‑arylamine core is competent for sub‑100 nM potency, and the para isomer offers a complementary binding trajectory. The aniline‑type nitrogen (predicted pKa ~4.6) ensures the compound remains largely uncharged at physiological pH , facilitating passive membrane permeability for intracellular target engagement.

CNS Penetration Feasibility Studies Leveraging Low Basicity and Moderate Lipophilicity

Neuroscience programs seeking blood–brain barrier (BBB)‑penetrant chemical probes can evaluate N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine as a starting scaffold. The predicted neutral amine at pH 7.4 (aniline‑type pKa ~4.6) [1] combined with the moderate lipophilicity of the tert‑butyl‑THP substructure (analog ACD/LogP 3.04) places the compound within the favorable CNS drug space described by Wager et al. (CNS MPO score, class‑level inference). In contrast, the positively charged C‑linked primary amine analog would face a higher BBB penetration barrier due to its protonated state at physiological pH.

SAR Expansion Around BACE1 and Other Aspartyl Protease Inhibitor Scaffolds

Building on the reported 61 nM BACE1 inhibitory activity of the THP‑arylamine chemotype [1], research groups synthesizing focused BACE1 inhibitor libraries can incorporate N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine as a para‑substituted variant to explore structure–activity relationships. The para‑tert‑butyl orientation may differentially engage the S1–S3 subsites of BACE1 compared with the meta‑substituted analog, potentially improving selectivity over BACE2 or cathepsin D.

Procurement Validation and Head‑to‑Head Comparator Profiling Against the Meta Regioisomer

Given the complete absence of direct comparative experimental data between N‑(4‑(tert‑butyl)phenyl)tetrahydro‑2H‑pyran‑4‑amine and its meta isomer [1], laboratories acquiring both compounds for the first time should commission side‑by‑side analytical characterization (NMR purity, LC‑MS identity) and parallel biological profiling in their assay of interest. This practice mitigates the risk inherent in the current evidence gap and generates the primary data needed to substantiate future procurement decisions.

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